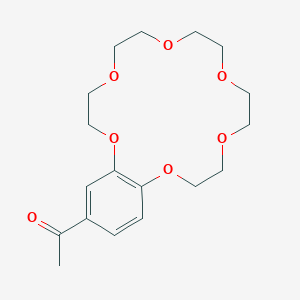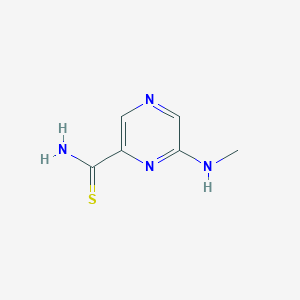
6-(Methylamino)pyrazine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)pyrazine-2-carbothioamide, also known as MAPT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 6-(Methylamino)pyrazine-2-carbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. It has also been shown to have a protective effect on cells by reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-(Methylamino)pyrazine-2-carbothioamide has a significant impact on various biochemical and physiological processes. It has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. 6-(Methylamino)pyrazine-2-carbothioamide has also been shown to have a protective effect on the liver and kidneys by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(Methylamino)pyrazine-2-carbothioamide in lab experiments is its low toxicity, making it a safer alternative to other chemical compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 6-(Methylamino)pyrazine-2-carbothioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, the development of more efficient synthesis methods and the exploration of its potential applications in other areas of research, such as materials science, are also promising avenues for future study.
Conclusion
In conclusion, 6-(Methylamino)pyrazine-2-carbothioamide is a chemical compound with potential applications in various areas of scientific research. Its antimicrobial, antioxidant, and anticancer properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 6-(Methylamino)pyrazine-2-carbothioamide involves the reaction of 6-chloro-2-pyrazinecarbothioamide with methylamine under specific conditions. The resulting product is a white crystalline powder with a molecular formula of C6H8N4S.
Applications De Recherche Scientifique
6-(Methylamino)pyrazine-2-carbothioamide has been studied extensively for its potential applications in various areas of scientific research. It has been found to possess antimicrobial, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
66996-92-7 |
|---|---|
Nom du produit |
6-(Methylamino)pyrazine-2-carbothioamide |
Formule moléculaire |
C6H8N4S |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
6-(methylamino)pyrazine-2-carbothioamide |
InChI |
InChI=1S/C6H8N4S/c1-8-5-3-9-2-4(10-5)6(7)11/h2-3H,1H3,(H2,7,11)(H,8,10) |
Clé InChI |
NKPMBHGWKFGYLR-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CN=C1)C(=S)N |
SMILES canonique |
CNC1=NC(=CN=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



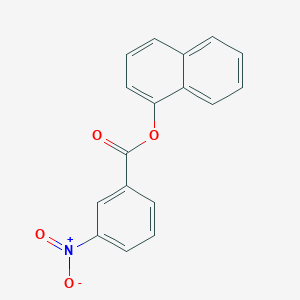
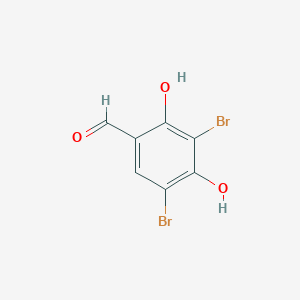
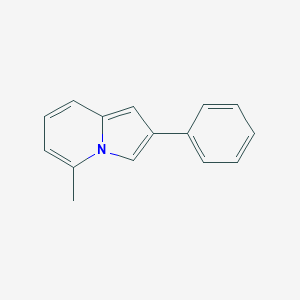
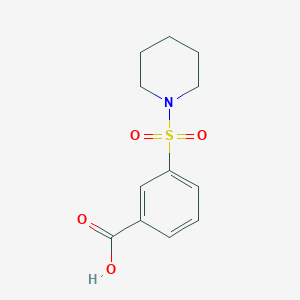
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
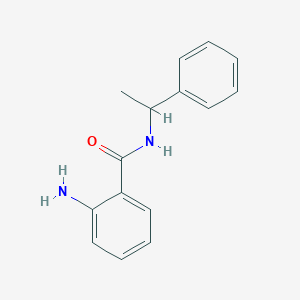
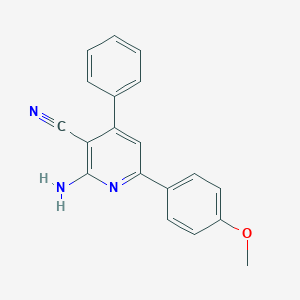
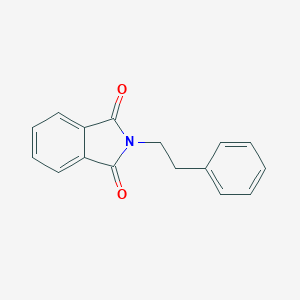
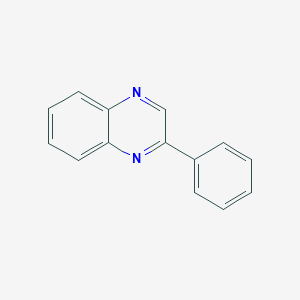
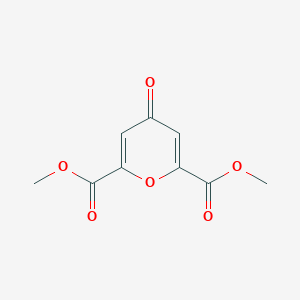
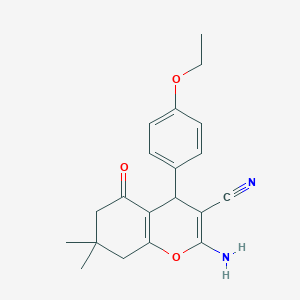
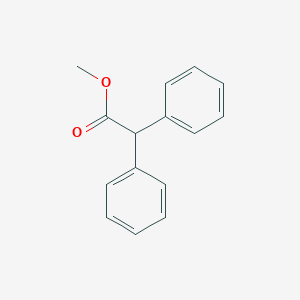
![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
